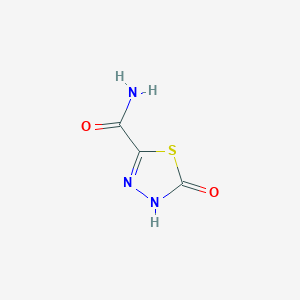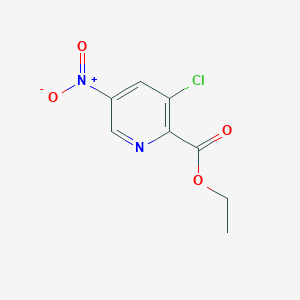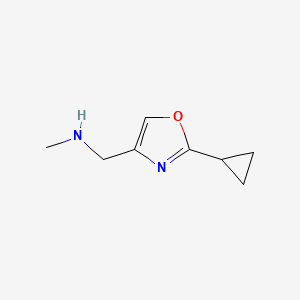
1-(2-Cyclopropyloxazol-4-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclopropyloxazol-4-yl)-N-methylmethanamine is a compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyloxazol-4-yl)-N-methylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with oxalyl chloride to form an intermediate, which is then treated with methylamine to yield the desired product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Cyclopropyloxazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring into more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms in the oxazole ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials, contributing to advancements in polymer science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 1-(2-Cyclopropyloxazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
- 2-Cyclopropyl-5-methyl-1,3-oxazol-4-yl)acetic acid
- 1-(2-cyclopropyl-1,3-oxazol-4-yl)ethan-1-one
- ®-3-amino-1-(2-cyclopropyl-6,7-dihydrooxazolo[4,5-c]pyridin-5(4H)-yl)-4-(2,5-difluorophenyl)butan-1-one
Comparison: Compared to these similar compounds, 1-(2-Cyclopropyloxazol-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its methylamine group enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
1-(2-cyclopropyl-1,3-oxazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H12N2O/c1-9-4-7-5-11-8(10-7)6-2-3-6/h5-6,9H,2-4H2,1H3 |
Clave InChI |
OIDGKCPEOJCHKX-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=COC(=N1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine](/img/structure/B13116645.png)
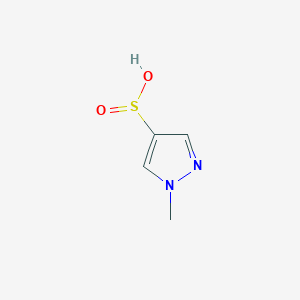
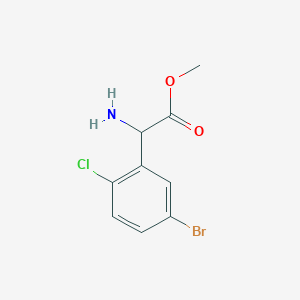
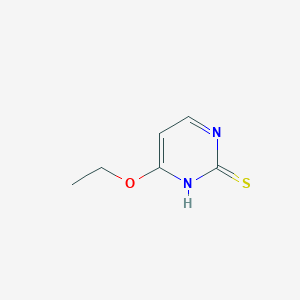
![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)
![7H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13116669.png)

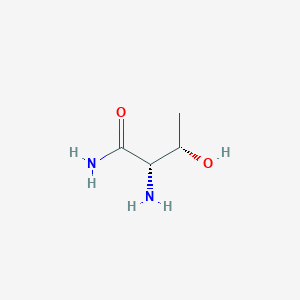
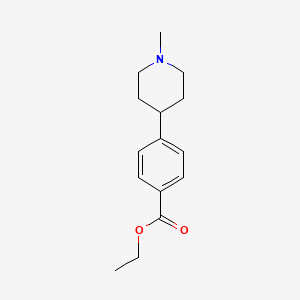


![N-[4-(methoxycarbonyl)phenyl]glycine](/img/structure/B13116715.png)
